
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is a heterocyclic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and phenyl-substituted reagents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
Applications De Recherche Scientifique
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridin-2(1H)-one: A closely related compound with similar structural features.
1,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with potential biological activities.
Uniqueness
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is unique due to its specific structural arrangement and the presence of both naphthyridine and diphenyl groups. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
178547-85-8 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,4-diphenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-19-14-18(15-8-3-1-4-9-15)17-12-7-13-21-20(17)22(19)16-10-5-2-6-11-16/h1-14H |
Clé InChI |
XDHPQSRTDKFKKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


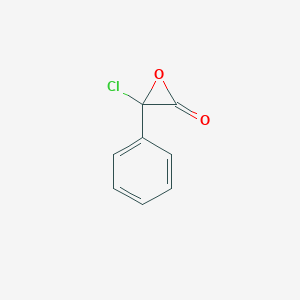
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
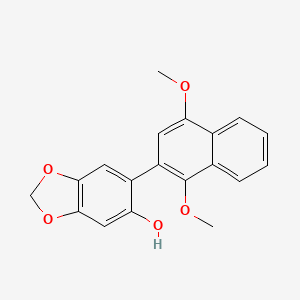
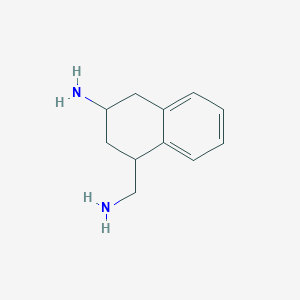

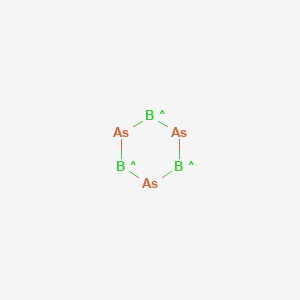
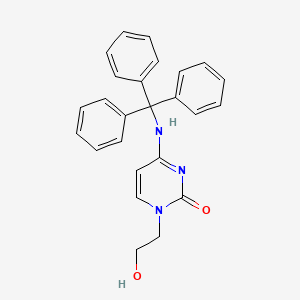
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
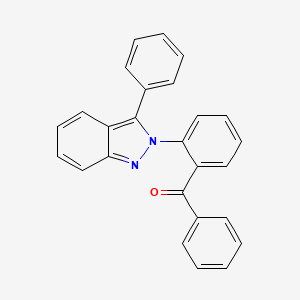
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)

